molecular formula C14H18N2OS B7681381 N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine

N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine

カタログ番号 B7681381
分子量: 262.37 g/mol
InChIキー: NOUWIOHYXXZHOR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine, also known as ETC-1002, is a small molecule that has been developed as a potential therapeutic agent for the treatment of dyslipidemia and cardiovascular disease. Dyslipidemia is a condition characterized by abnormal levels of lipids in the blood, including high levels of low-density lipoprotein (LDL) cholesterol and triglycerides, and low levels of high-density lipoprotein (HDL) cholesterol. Cardiovascular disease is a leading cause of death worldwide, and dyslipidemia is a major risk factor for the development of cardiovascular disease.

作用機序

The mechanism of action of N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine is not fully understood, but it is believed to involve the regulation of several key enzymes involved in lipid metabolism. N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine has been shown to inhibit the activity of ATP-citrate lyase, an enzyme involved in the production of cholesterol and fatty acids in the liver. N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine has also been shown to activate AMP-activated protein kinase, an enzyme that plays a key role in regulating energy metabolism and lipid metabolism.
Biochemical and Physiological Effects:
N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine has been shown to have several biochemical and physiological effects in animal models and human clinical trials. These include:
- Lowering LDL cholesterol and triglyceride levels in the blood
- Increasing HDL cholesterol levels in the blood
- Reducing inflammation in the blood vessels
- Improving endothelial function
- Reducing the development of atherosclerosis
- Reducing the risk of cardiovascular events, such as heart attack and stroke

実験室実験の利点と制限

N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine has several advantages as a potential therapeutic agent for dyslipidemia and cardiovascular disease. It has been shown to be effective in lowering LDL cholesterol and triglyceride levels in both animal models and human clinical trials, and it has a favorable safety profile. However, there are also some limitations to its use in lab experiments. N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. Additionally, the optimal dosing and administration of N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine are still being investigated.

将来の方向性

There are several potential future directions for research on N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine. These include:
- Investigating the long-term safety and efficacy of N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine in human clinical trials
- Studying the effects of N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine in different populations, such as those with diabetes or metabolic syndrome
- Investigating the potential use of N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine in combination with other lipid-lowering agents, such as statins
- Investigating the potential use of N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine in the prevention of cardiovascular disease in high-risk populations
- Investigating the potential use of N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine in the treatment of other conditions, such as non-alcoholic fatty liver disease.
In conclusion, N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine is a promising new compound for the treatment of dyslipidemia and cardiovascular disease. It has been shown to have several biochemical and physiological effects, and has a favorable safety profile. Further research is needed to fully understand its mechanism of action and potential long-term effects, but it has the potential to be a valuable addition to the current armamentarium of lipid-lowering agents.

合成法

N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine is synthesized using a multi-step process that involves the reaction of several different chemical intermediates. The synthesis method has been described in detail in several scientific publications, and involves the use of various reagents and catalysts to produce the final product.

科学的研究の応用

N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine has been the subject of extensive scientific research, both in vitro and in vivo. In vitro studies have shown that N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine can inhibit the production of cholesterol and triglycerides in liver cells, and can also increase the uptake of LDL cholesterol by liver cells. In vivo studies in animal models have demonstrated that N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine can lower LDL cholesterol and triglyceride levels in the blood, and can also reduce the development of atherosclerosis.

特性

IUPAC Name

N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-2-14-15-11(10-18-14)8-16(12-5-6-12)9-13-4-3-7-17-13/h3-4,7,10,12H,2,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUWIOHYXXZHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)CN(CC2=CC=CO2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。